molecular formula C19H15ClN2O3 B2938331 N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide CAS No. 888463-73-8

N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide

Cat. No. B2938331
CAS RN: 888463-73-8
M. Wt: 354.79
InChI Key: JQZOGPWTFWIQTF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide, also known as CP-544326, is a synthetic compound that has attracted significant attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide exerts its antitumor activity by inhibiting the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. By inhibiting PI3K, N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide induces apoptosis, or programmed cell death, in cancer cells. In the case of Alzheimer's disease, N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide inhibits the activity of beta-secretase by binding to its active site, thereby preventing the formation of amyloid beta peptides.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and anti-Alzheimer's disease activity, N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide has been shown to inhibit the activity of other enzymes, including cyclin-dependent kinases and histone deacetylases, which are involved in the regulation of cell division and gene expression, respectively. N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that its purity and structure can be precisely controlled. It is also relatively stable and can be stored for long periods of time. However, N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide has some limitations for use in lab experiments. It is relatively expensive to synthesize, which may limit its availability for some researchers. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide. One area of interest is the development of more efficient synthesis methods, which could make the compound more widely available for research. Another area of interest is the investigation of N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, there is interest in exploring the use of N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide in combination with other drugs or therapies, which could enhance its antitumor or anti-Alzheimer's disease activity. Finally, there is interest in investigating the potential use of N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide in other disease areas, such as inflammatory disorders or infectious diseases.

Synthesis Methods

N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide can be synthesized using a multi-step process that involves several chemical reactions. The synthesis begins with the reaction between 3-chlorobenzoic acid and cyclopropanecarboxylic acid to produce 3-(cyclopropanecarboxamido)benzoic acid. This intermediate is then reacted with 2-bromo-3-chlorophenylboronic acid in the presence of a palladium catalyst to produce the corresponding arylamide. Finally, this arylamide is subjected to a cyclization reaction to yield N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide.

Scientific Research Applications

N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme that plays a key role in the formation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-(3-chlorophenyl)-3-(cyclopropanecarbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-12-4-3-5-13(10-12)21-19(24)17-16(22-18(23)11-8-9-11)14-6-1-2-7-15(14)25-17/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZOGPWTFWIQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide

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